3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid
Description
Contextualization of Chiral Alpha-Hydroxy Carboxylic Acids in Chemical Synthesis
Chiral alpha-hydroxy carboxylic acids are a pivotal class of organic compounds characterized by a hydroxyl group and a carboxyl group attached to the same carbon atom, which is a stereocenter. rsc.org The presence of this chiral center is of paramount importance in various sectors, including pharmaceuticals and food supplements, as different enantiomers of a molecule can exhibit distinct biological activities. nih.gov The synthesis of enantiomerically pure alpha-hydroxy acids is a significant challenge and a major focus in modern organic synthesis. rsc.orgtamu.edu These compounds serve as versatile chiral precursors for the synthesis of more complex molecules, such as epoxides and α-amino esters, due to the reactivity of their hydroxyl and carboxyl groups. google.com
The general structure of an alpha-hydroxy carboxylic acid is depicted below:
| Functional Group | Description |
| Carboxyl Group (-COOH) | Confers acidic properties. |
| Hydroxyl Group (-OH) | Attached to the alpha-carbon (the carbon adjacent to the carboxyl group). |
| Chiral Center | The alpha-carbon is typically a stereocenter when the R group is not a hydrogen atom. |
The synthesis of these chiral molecules can be approached through various methods, including asymmetric synthesis, kinetic resolution of racemates, and biotechnological processes. nih.govgoogle.com For instance, enzymatic methods utilizing dehydrogenases have been developed for the chiral synthesis of 2-hydroxy carboxylic acids. google.comnih.gov
Significance of Halogenated Phenyl Moieties in Organic Frameworks
The incorporation of halogen atoms, such as chlorine, into phenyl rings significantly influences the electronic properties and reactivity of organic molecules. researchgate.net Halogenated organic compounds are widely used in industry for the production of polymers, pesticides, and pharmaceuticals. noaa.gov The presence of a 4-chlorophenyl group in an organic framework can impact several key characteristics of the molecule.
Properties Influenced by Halogenated Phenyl Moieties:
| Property | Impact of Halogenation |
| Lipophilicity | Generally increases, which can affect how a compound interacts with biological membranes. |
| Electronic Effects | Halogens are electron-withdrawing through induction but can be electron-donating through resonance. |
| Metabolic Stability | The presence of a halogen can block sites of metabolism, increasing the half-life of a compound. |
| Reactivity | The carbon-halogen bond provides a site for further chemical modification. researchgate.net |
Overview of Research Paradigms for Multi-Substituted Fatty Acids
The study of multi-substituted fatty acids involves a range of analytical techniques to elucidate their structure and function. The analysis of fatty acid composition is a common task in lipid research, traditionally involving lipid extraction and methylation followed by gas chromatography (GC). nih.gov
Modern research into complex fatty acids employs a variety of advanced analytical methods. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography coupled with mass spectrometry (GC-MS) are powerful tools for the separation and identification of these compounds. mdpi.com For determining the precise three-dimensional arrangement of atoms, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are indispensable.
Common Analytical Techniques for Fatty Acid Research:
| Technique | Application |
| Gas Chromatography (GC) | Separation and quantification of fatty acid methyl esters. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. mdpi.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |
The synthesis of a multi-substituted fatty acid like 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid would likely involve multi-step synthetic pathways. For instance, processes for preparing structurally similar compounds like 2-(4-chlorophenyl)-3-methylbutyric acid have been developed, starting from 4-chlorobenzaldehyde (B46862). google.comgoogle.com
Structure
3D Structure
Properties
CAS No. |
2228281-59-0 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,9(13)10(14)15)7-3-5-8(12)6-4-7/h3-6,9,13H,1-2H3,(H,14,15) |
InChI Key |
XDPHYTGFEDBPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Analysis and Chirality of 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
Determination of Absolute and Relative Stereochemistry
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique would provide an unambiguous three-dimensional structure of a single stereoisomer, allowing for the direct assignment of the R/S configuration at both C2 and C3. The primary challenge often lies in obtaining a single crystal of suitable quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for determining both relative and absolute stereochemistry. For instance, the formation of diastereomeric esters or amides with a chiral auxiliary of known absolute configuration would lead to distinct NMR signals for each stereoisomer. Analysis of these differences in chemical shifts and coupling constants can help in deducing the stereochemical relationship between the chiral centers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations that help to establish the relative orientation of substituents.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govacs.org By comparing the experimental VCD spectrum with quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be determined. wikipedia.org This method is particularly valuable when crystallization for X-ray analysis is not feasible.
A hypothetical workflow for the determination of stereochemistry is outlined below:
| Technique | Purpose | Expected Outcome |
| Chiral Separation | Isolation of individual stereoisomers | Pure samples of each of the four stereoisomers. |
| X-ray Crystallography | Determination of absolute stereochemistry | Unambiguous assignment of (2R,3R), (2S,3S), (2R,3S), or (2S,3R) configuration for a crystalline stereoisomer. |
| NMR with Chiral Auxiliaries | Determination of relative and absolute stereochemistry | Correlation of NMR spectral data to the known configuration of the auxiliary, allowing for stereochemical assignment. |
| Vibrational Circular Dichroism | Determination of absolute stereochemistry in solution | Matching of the experimental VCD spectrum to the computationally predicted spectrum of a specific stereoisomer. |
Chiral Separation Techniques for Enantiomers and Diastereomers
The separation of the stereoisomers of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid is a critical step for their individual characterization. Given its structure as a chiral carboxylic acid, several established chiral separation techniques would be applicable.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the separation of enantiomers and diastereomers. mdpi.com For a compound like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, would be a primary choice. The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times.
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, often offering faster separations and reduced solvent consumption. nih.gov Polysaccharide-based CSPs are also commonly used in SFC. The mobile phase, typically supercritical carbon dioxide with a co-solvent like methanol, can be readily optimized to achieve baseline separation of all four stereoisomers.
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the enantioseparation of charged molecules like carboxylic acids. acs.orgwikipedia.org A chiral selector, such as a cyclodextrin (B1172386) derivative or a macrocyclic antibiotic, is added to the background electrolyte. nih.gov The differential interaction of the stereoisomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.
The following table summarizes potential chiral separation methods:
| Technique | Chiral Selector/Stationary Phase | Principle of Separation |
| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) | Differential formation of transient diastereomeric complexes. |
| Chiral SFC | Polysaccharide-based CSPs | Similar to HPLC, but with a supercritical fluid mobile phase. |
| Chiral CE | Cyclodextrins, macrocyclic antibiotics | Differential inclusion complexation or interaction with the chiral selector in the electrolyte. |
Stereoisomer-Specific Spectroscopic Characterization in Research
Once separated, each stereoisomer of this compound would exhibit unique spectroscopic properties that can be used for its identification and characterization.
NMR Spectroscopy with Chiral Solvating Agents: The use of chiral solvating agents (CSAs) in NMR spectroscopy is a common method for the differentiation of enantiomers in solution. frontiersin.orgrsc.orgnih.gov A CSA, being chiral itself, forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of previously equivalent NMR signals into separate peaks. The magnitude of the chemical shift difference (Δδ) is dependent on the nature of the CSA and the analyte.
Vibrational Circular Dichroism (VCD): As mentioned earlier, VCD is inherently sensitive to the stereochemistry of a molecule. researchgate.net Each of the four stereoisomers of this compound would produce a distinct VCD spectrum. The enantiomeric pairs would exhibit mirror-image spectra, while the diastereomers would have unique and unrelated spectra. This makes VCD a powerful tool for the unambiguous identification of each stereoisomer in solution. nih.gov
A hypothetical comparison of spectroscopic data for a pair of enantiomers is presented below:
| Spectroscopic Technique | Parameter | (2R,3R)-isomer | (2S,3S)-isomer |
| ¹H NMR (in presence of a CSA) | Chemical Shift of H2 (ppm) | 4.15 | 4.18 |
| VCD | Sign of major C=O stretch band | Positive | Negative |
Conformational Analysis and Energy Landscape of Stereoisomers
The biological activity and physical properties of flexible molecules like this compound are governed by the ensemble of their accessible conformations. Each stereoisomer will have a unique conformational landscape.
Computational Modeling: Molecular mechanics and quantum chemical calculations are invaluable tools for exploring the conformational space of each stereoisomer. nih.gov By systematically rotating the single bonds, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them. frontiersin.org These calculations would likely show that intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups plays a significant role in stabilizing certain conformations.
Dynamic NMR (DNMR) Spectroscopy: DNMR techniques can be used to study the kinetics of conformational interconversion. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to bond rotation and the relative populations of different conformers at equilibrium.
The conformational analysis would provide insights into the preferred three-dimensional shapes of each stereoisomer, which is crucial for understanding their interactions with chiral environments such as biological receptors or chiral catalysts. The energy landscape for each stereoisomer will be distinct, influencing their relative stabilities and reactivities.
Reactivity and Derivatization Studies of 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of esters and amides, as well as undergoing reduction and oxidation reactions under specific conditions.
Esterification and Amidation for Research Applications
Esterification: The conversion of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid to its corresponding esters can be readily achieved through various established protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common method. This equilibrium-driven reaction typically employs an excess of the alcohol to favor the formation of the ester product.
While direct studies on the esterification of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the methyl ester of a similar compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, serves as a precursor for further derivatization. unizin.orgrsc.org The synthesis of various ester derivatives allows for the modulation of the compound's physicochemical properties, which is a common strategy in the development of new chemical entities.
Amidation: The carboxylic acid can also be transformed into a wide range of amides, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Direct amidation by heating a carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated."
Common methods for amide bond formation involve the use of coupling reagents. In studies involving a structurally related dimethylpropanoic acid derivative, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides were successfully synthesized from the corresponding carboxylic acid or its hydrazide precursor using dicyclohexylcarbodiimide (B1669883) (DCC) and azide (B81097) coupling methods. unizin.orgrsc.org These methods are widely applicable and are expected to be effective for the amidation of this compound. The general scheme for these transformations is presented in the table below.
| Transformation | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; excess alcohol is often used. |
| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | Amide | Requires activation of the carboxylic acid. |
| Amidation (via Azide) | 1. Hydrazine (to form hydrazide) 2. NaNO₂, HCl 3. Amine (RNH₂) | Amide | Proceeds through an acyl azide intermediate. |
Reduction and Oxidation Pathways
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.orgbritannica.comchemistrysteps.com Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically required for this transformation. libretexts.orgbritannica.comchemistrysteps.com The reaction proceeds via the formation of a lithium aluminate salt, which is subsequently hydrolyzed to yield the corresponding diol, 3-(4-chlorophenyl)-3-methylbutane-1,2-diol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com
Oxidation: The oxidation of the carboxylic acid group would involve the removal of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org This can occur under specific oxidative conditions. However, the tertiary hydroxyl group is resistant to oxidation under standard conditions. unizin.orgstudymind.co.ukbyjus.comlibretexts.org
Hydroxyl Group Reactivity and Protective Group Strategies
The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol. It is resistant to oxidation under mild conditions, a characteristic feature of tertiary alcohols which lack a hydrogen atom on the carbinol carbon. unizin.orgstudymind.co.ukbyjus.comlibretexts.org
In multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. The choice of a suitable protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.
Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These are typically stable under a variety of non-acidic conditions and can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Another option is the formation of an ether, such as a benzyl (B1604629) ether, which can be cleaved by hydrogenolysis. chemistrysteps.com
When performing reactions on the carboxylic acid group, such as reduction with LiAlH₄, protection of the hydroxyl group is generally not necessary as the acidic proton of the hydroxyl group will be removed by the hydride reagent. However, if selective transformation of the carboxylic acid is desired in the presence of other reagents that might react with the hydroxyl group, protection would be essential. The following table summarizes some potential protective group strategies.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
|---|---|---|---|
| Trimethylsilyl (TMS) Ether | TMSCl, Base (e.g., Et₃N) | Mild acid or fluoride ions (e.g., TBAF) | Stable to non-acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Fluoride ions (e.g., TBAF) or strong acid | More stable than TMS ethers. |
| Benzyl (Bn) Ether | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. |
Phenyl Ring Functionalization and Substitution Reactions
The 4-chlorophenyl ring offers a platform for further derivatization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the chloro group and the alkyl side chain—will govern the position of the incoming electrophile.
The chloro group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive towards electrophiles compared to benzene. The alkyl side chain is an activating group and also an ortho, para-director.
In the case of this compound, the para position is already occupied by the chloro group. Therefore, electrophilic substitution is expected to occur at the ortho positions relative to the alkyl side chain (positions 2 and 6 of the phenyl ring). The chloro group at position 4 will also direct incoming electrophiles to these same positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Mechanistic Organic Chemistry Investigations Pertaining to 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
Reaction Kinetics and Transition State Analysis of Key Transformations
Currently, there is a lack of specific experimental data in the scientific literature regarding the reaction kinetics and transition state analysis of key transformations involving 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid. Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).
For analogous α-hydroxy carboxylic acids, it is understood that reactions such as oxidation or dehydration would likely proceed through transition states that can be computationally modeled. These models would help in visualizing the geometry of the activated complex and understanding the electronic factors that stabilize it. However, without specific studies on this compound, any discussion on its transition state analysis remains speculative.
Acid-Catalyzed Reactions and Protonation Equilibria
In the presence of a strong acid, the hydroxyl and carboxyl groups of this compound are potential sites for protonation. The protonation of the carboxyl group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Protonation of the α-hydroxyl group would form a good leaving group (water), potentially leading to the formation of a carbocation at the α-position. The stability of this carbocation would be influenced by the electron-withdrawing nature of the adjacent carboxyl group and the electronic effects of the 4-chlorophenyl substituent.
The equilibrium between the protonated and unprotonated forms of the molecule is dependent on the pKa of the respective functional groups and the pH of the medium. While the exact pKa values for this compound are not reported, they can be estimated based on similar structures.
Table 1: Estimated pKa Values for Functional Groups in this compound
| Functional Group | Estimated pKa |
| Carboxylic Acid | ~3-5 |
| α-Hydroxyl Group | ~16-18 |
Note: These are estimated values based on general chemical principles and may not represent the exact experimental values for the specified compound.
Nucleophilic and Electrophilic Pathways Involving the Butanoic Acid Core
The butanoic acid core of this compound presents several sites for nucleophilic and electrophilic attack.
Nucleophilic Pathways:
The carboxylate, formed by deprotonation of the carboxylic acid, can act as a nucleophile.
The lone pair of electrons on the oxygen of the α-hydroxyl group can also participate in nucleophilic reactions.
Electrophilic Pathways:
The carbonyl carbon of the carboxylic acid is an electrophilic center and can be attacked by nucleophiles.
The α-carbon, especially if the hydroxyl group is protonated and leaves as water, can become an electrophilic carbocation.
The reactivity of these sites would be modulated by the electronic properties of the 4-chlorophenyl group. The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution, but its inductive effect can influence the reactivity of the butanoic acid chain.
Intramolecular Rearrangements and Cyclization Mechanisms
While no specific intramolecular rearrangements or cyclization reactions for this compound have been reported, the structure allows for the possibility of such transformations under appropriate conditions. For example, under strongly acidic and dehydrating conditions, the formation of a carbocation at the α-position could potentially lead to rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation.
Furthermore, intramolecular cyclization could occur if a suitable nucleophilic group were present elsewhere in the molecule or if the reaction conditions favored the formation of a reactive intermediate that could be trapped intramolecularly. For instance, esterification between the hydroxyl and carboxyl groups could lead to the formation of a lactone, although this is less likely for an α-hydroxy acid without a catalyst.
Theoretical and Computational Chemistry Approaches for 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to explore the electronic and geometric properties of molecules. biointerfaceresearch.com For 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid, these calculations would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. Methods like the B3LYP functional combined with a basis set such as 6-31+G(d) are standard for such tasks and provide a balance between accuracy and computational cost. biointerfaceresearch.com
Once the optimized structure is obtained, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and more reactive. biointerfaceresearch.comnih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density around the molecule. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, offering insights into how the molecule will interact with other chemical species. biointerfaceresearch.com
Table 1: Illustrative Quantum Chemical Properties for this compound This table presents typical parameters that would be calculated. Actual values require specific computation.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -1025.7 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | 5.6 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. jppres.com
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system over a period of nanoseconds. nih.gov This simulation would reveal the molecule's preferred conformations in solution, the rotational freedom around its single bonds, and the stability of any intramolecular hydrogen bonds. By analyzing the trajectory of the simulation, one can understand how the molecule folds and flexes, which is crucial for its interaction with other molecules, including biological receptors.
Solvent interactions can be quantified by calculating the radial distribution function (RDF) for solvent molecules around specific atoms or functional groups of the solute. For instance, the RDF around the carboxylic acid and hydroxyl groups would show how water molecules structure themselves to form hydrogen bonds, providing a detailed picture of the molecule's hydration shell.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic properties of molecules, which is essential for interpreting experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. biointerfaceresearch.com By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results can help confirm the molecule's structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. biointerfaceresearch.com This computational approach can identify the characteristic vibrational modes, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the C-Cl stretch of the chlorophenyl ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. biointerfaceresearch.com These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks in the UV-Vis spectrum. This can provide information on the electronic structure and chromophores within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents typical data that would be generated from spectroscopic predictions. Actual values require specific computation.
| Spectroscopy | Parameter | Predicted Value | Functional Group |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 12.1 ppm | Carboxylic Acid (-COOH) |
| ¹³C NMR | Chemical Shift (δ) | 175 ppm | Carbonyl Carbon (-C=O) |
| IR | Vibrational Frequency | 1710 cm⁻¹ | Carbonyl Stretch (C=O) |
| IR | Vibrational Frequency | 3400 cm⁻¹ | Hydroxyl Stretch (O-H) |
| UV-Vis | λ_max | 225 nm | π → π* transition (phenyl ring) |
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry offers tools to predict the reactivity of a molecule without needing to perform the reaction in a lab. copernicus.org The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the MEP map, provide initial clues. Regions with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.
More advanced methods, like calculating Fukui functions, can provide a more quantitative measure of the reactivity at specific atomic sites. To model a specific chemical reaction, computational chemists can map out the entire reaction pathway. This involves locating the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By calculating these parameters, it is possible to predict reaction mechanisms and outcomes. copernicus.org
Molecular Docking and Ligand-Target Interaction Analysis (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.net This method is fundamental in drug design and for understanding the mechanism of action of bioactive molecules. nih.gov
For this compound, docking simulations could be used to investigate its potential interaction with a specific biological target. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity for numerous possible conformations. jppres.com
The results of a docking study provide a detailed, three-dimensional view of the ligand-target complex. mdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. jppres.com For example, the hydroxyl and carboxylic acid groups of the molecule are likely hydrogen bond donors and acceptors, while the chlorophenyl ring could engage in hydrophobic or halogen-bonding interactions. Analyzing these interactions provides a mechanistic hypothesis for the molecule's biological activity that can be tested experimentally. mdpi.com
Advanced Analytical Characterization in Academic Research for 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid, with a molecular formula of C₁₁H₁₃ClO₃, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the proposed molecular formula.
In a typical HRMS analysis using electrospray ionization (ESI), the compound can be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or as adducts with ions such as sodium ([M+Na]⁺). The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₁₁H₁₄ClO₃⁺ | 229.0626 |
| [M+Na]⁺ | C₁₁H₁₃ClNaO₃⁺ | 251.0445 |
| [M-H]⁻ | C₁₁H₁₂ClO₃⁻ | 227.0480 |
Note: These values are calculated based on the most abundant isotopes of each element.
Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would be expected to involve cleavages at the carboxylic acid group (loss of H₂O or CO₂), and fragmentation of the carbon backbone.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are crucial for assembling the complete molecular structure.
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on the analysis of structurally similar compounds, the following chemical shifts can be predicted for this compound in a solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic acid (-COOH) | 10-12 (broad s) | 170-180 |
| Hydroxyl (-OH) | 3-5 (broad s) | - |
| Aromatic C-H | 7.2-7.5 (m) | 128-135 |
| Aromatic C-Cl | - | 132-136 |
| Aromatic C-C | - | 128-130 |
| Methine C-H (-CH) | 4.0-4.5 (s) | 75-85 |
| Tertiary C (-C(CH₃)₂) | - | 40-50 |
| Methyl C-H (-CH₃) | 1.2-1.6 (s) | 20-30 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity within any alkyl chains, though limited in this specific molecule due to the quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be critical in establishing the connectivity between the phenyl ring, the quaternary carbon, the methyl groups, and the carboxylic acid group. For example, correlations from the methyl protons to the quaternary carbon and the methine carbon would be expected.
Solid-State NMR (ssNMR):
In cases where the compound is a solid and difficult to dissolve, or to study the solid-state structure, ssNMR can be employed. This technique provides information about the local environment of atoms in the solid state and can be used to determine internuclear distances and molecular conformations.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy:
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol/Acid) | Stretching | 1050-1300 |
| C-Cl | Stretching | 1000-1100 |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretch would also be observable. This technique is particularly useful for studying samples in aqueous media, as water is a weak Raman scatterer.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, an X-ray crystallographic study revealed an all-trans configuration in the bridge linking the carboxylic acid and phenyl residues. mdpi.comsemanticscholar.org In the case of this compound, X-ray crystallography would confirm the relative stereochemistry of the chiral centers and provide insights into the preferred solid-state conformation, including the orientation of the chlorophenyl group relative to the butanoic acid chain.
Role As a Precursor or Intermediate in Complex Molecule Synthesis
Integration into Divergent Synthetic Routes for Natural Products
There is no specific information available in the reviewed literature detailing the integration of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid into divergent synthetic routes for natural products.
Application in Agrochemistry as a Synthetic Building Block
No documented applications of this compound as a synthetic building block in the field of agrochemistry were found in the available research.
Development of Modular Synthetic Strategies Employing this Acid
There is no information on the development of modular synthetic strategies that specifically employ this compound. The general principles of modular synthesis often utilize versatile building blocks, a category to which α-hydroxy acids belong, but specific studies involving this compound are absent. nih.govrsc.org
Biological Interactions at the Molecular Level Mechanistic Research Focus
Enzyme Substrate or Inhibitor Kinematic Studies
Currently, there is a lack of specific studies detailing the kinetics of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid as either a substrate or an inhibitor for specific enzymes. However, based on its chemical structure as a carboxylic acid containing a chlorophenyl group, it is plausible that it could interact with various enzymes. For instance, compounds with similar structural motifs have been investigated as potential enzyme inhibitors.
Further research would be necessary to determine if this compound acts as a substrate or inhibitor for any specific enzymes and to characterize the kinetics of such interactions. This would involve in vitro enzyme assays to measure reaction rates in the presence of the compound and to determine key kinetic parameters such as the Michaelis constant (K_m) and the inhibition constant (K_i).
Receptor Binding Mechanism Investigations
Direct investigations into the receptor binding mechanisms of this compound are not present in the current scientific literature. The potential for this molecule to bind to specific receptors would depend on its three-dimensional structure and its ability to fit into the binding pocket of a receptor.
Hypothetically, the presence of the 4-chlorophenyl group could facilitate interactions with receptors that have hydrophobic binding domains. The hydroxyl and carboxylic acid groups could participate in hydrogen bonding and electrostatic interactions. To ascertain any receptor binding activity, comprehensive screening against a panel of receptors would be required, followed by detailed binding assays to determine affinity (K_d) and to elucidate the specific molecular interactions involved.
Metabolic Pathway Elucidation in Model Systems (Enzymatic Transformations)
While the metabolic fate of this compound itself has not been a direct focus of research, its origin as a metabolite provides insight into relevant metabolic pathways. This compound is a potential hydrolysis product of the pyrethroid insecticides fenvalerate (B1672596) and fluvalinate. The primary metabolic transformation leading to its formation is the enzymatic cleavage of the ester bond in the parent insecticide.
This hydrolysis is typically catalyzed by carboxylesterases, a class of enzymes abundant in the liver and other tissues. The general enzymatic transformation can be represented as follows:
Fenvalerate/Fluvalinate → this compound + Other Metabolites
The subsequent metabolic fate of this compound in model systems has not been thoroughly elucidated. It is plausible that it could undergo further biotransformation reactions, such as conjugation with glucuronic acid or sulfate, to facilitate its excretion from the body.
| Parent Compound | Enzymatic Transformation | Resulting Metabolite |
| Fenvalerate | Ester Hydrolysis | This compound |
| Fluvalinate | Ester Hydrolysis | This compound |
Structure-Activity Relationship (SAR) Studies for Mechanistic Probes
Specific structure-activity relationship (SAR) studies focusing on this compound as a mechanistic probe are not available. SAR studies typically involve synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity.
For a compound like this, SAR studies could explore the effects of modifying various parts of the molecule, such as:
The position of the chlorine atom on the phenyl ring: Moving the chlorine to the ortho- or meta-position could significantly alter the electronic properties and steric profile of the molecule, potentially impacting its interaction with biological targets.
The nature of the substituent on the phenyl ring: Replacing the chlorine with other halogens or with electron-donating or electron-withdrawing groups would provide insights into the role of electronics in any observed activity.
The stereochemistry of the chiral centers: As the molecule contains chiral carbons, the biological activity of different stereoisomers could vary significantly.
Modifications to the carboxylic acid and hydroxyl groups: Esterification or amidation of the carboxylic acid, or etherification of the hydroxyl group, would help to understand the importance of these functional groups for biological interactions.
Without initial data on the biological activity of the parent compound, conducting meaningful SAR studies is challenging. Future research would first need to identify a specific biological target or effect of this compound before systematic structural modifications could be made to probe its mechanism of action.
Emerging Research Directions and Methodological Advances for 3 4 Chlorophenyl 2 Hydroxy 3 Methylbutanoic Acid
Green Chemistry Principles in Synthesis and Derivatization
The application of green chemistry principles to the synthesis of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid aims to reduce the environmental footprint of its production. This involves the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the use of renewable resources.
One of the key areas of focus is the replacement of traditional volatile organic compounds (VOCs) with greener alternatives. Research into the synthesis of similar α-hydroxy carboxylic acids has demonstrated the potential of using ionic liquids or deep eutectic solvents to improve reaction yields and facilitate catalyst recycling. Furthermore, biocatalysis presents a promising green route. nih.govresearchgate.net Enzymes such as hydroxynitrile lyases and dehydrogenases can be employed for the asymmetric synthesis of chiral α-hydroxy acids, often with high enantioselectivity and under mild reaction conditions. nih.govunimi.it For instance, the enzymatic reduction of a corresponding keto-acid precursor could offer a direct and green pathway to the desired chiral product.
The derivatization of carboxylic acids is also being transformed by green chemistry approaches. Traditional methods often require harsh reagents and generate significant waste. Sustainable alternatives include the use of solid acid catalysts for esterification reactions, which can be easily recovered and reused. Photocatalysis is another emerging green tool, enabling the derivatization of carboxylic acids under mild, light-driven conditions. Recent studies have shown the use of photocatalysis for the hydroxyalkylation of various substrates using α-hydroxycarboxylic acids as radical precursors. d-nb.inforesearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for α-Hydroxy Carboxylic Acids
| Parameter | Traditional Synthesis | Green Synthesis (Illustrative Examples) |
|---|---|---|
| Solvents | Dichloromethane, Tetrahydrofuran (B95107) | Water, Ethanol, Ionic Liquids, Supercritical CO2 |
| Catalysts | Stoichiometric strong acids/bases | Enzymes (e.g., lipases, dehydrogenases), solid acid catalysts, photocatalysts |
| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) |
| Atom Economy | Lower, due to by-products | Higher, with reduced waste generation |
| Sustainability | Reliance on petrochemical feedstocks | Potential for use of bio-based starting materials |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of this compound. mdpi.com By conducting reactions in a continuous stream through a reactor, this technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. mdpi.com
For the synthesis of chiral α-hydroxy acids, continuous flow systems can be coupled with immobilized catalysts, including enzymes, to facilitate efficient and scalable production. nih.gov This approach not only allows for the easy separation of the catalyst from the product stream but also enhances catalyst stability and reusability. The synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated using continuous flow biocatalysis. rsc.org
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next without the need for intermediate purification steps. This significantly reduces processing time and waste generation. For instance, a continuous flow process for the synthesis of a related compound could involve an initial Grignard-type reaction to form the tertiary alcohol, followed by a subsequent oxidation or hydrolysis step in a downstream reactor. The use of tube-in-tube reactors can also facilitate gas-liquid reactions, such as carbonation, in a safe and controlled manner.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Synthesis |
|---|---|
| Precise Control | Improved yield and selectivity, reduced by-product formation. |
| Enhanced Heat and Mass Transfer | Safer handling of exothermic reactions, faster reaction rates. |
| Scalability | Seamless transition from laboratory to production scale. |
| Automation | Increased reproducibility and reduced manual intervention. |
| Integration of In-line Analytics | Real-time monitoring and optimization of reaction conditions. |
Nanomaterial-Assisted Synthesis and Catalysis
Nanomaterials are emerging as powerful tools in catalysis, offering unique properties such as high surface-area-to-volume ratios and tunable reactivity. In the context of synthesizing this compound, nanocatalysts could play a crucial role in key bond-forming reactions.
For example, the synthesis of precursors to the target molecule may involve Friedel-Crafts or Grignard-type reactions. Supported metal nanoparticles, such as palladium or gold on various supports, have shown high catalytic activity for C-C bond formation. mlsu.ac.in These nanocatalysts can offer higher efficiency and selectivity compared to their bulk counterparts and can often be easily recovered and reused, aligning with the principles of green chemistry. The use of phytosynthesized nanoparticles, where plant extracts are used as reducing and capping agents, represents a particularly green approach to catalyst preparation. mdpi.com
Furthermore, nanomaterials can be used to enhance the efficiency of oxidation reactions. Gold nanoparticles, for instance, have been investigated as catalysts for the selective oxidation of alcohols and other functional groups. rsc.org This could be relevant for the synthesis of the α-hydroxy functionality in the target molecule or its precursors.
While direct research on the use of nanomaterials for the synthesis of this compound is limited, the extensive research on nanocatalysis for analogous transformations provides a strong basis for future investigations in this area.
Integration with Artificial Intelligence and Machine Learning in Reaction Design
Reaction Condition Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reagent concentrations, to maximize yield and minimize by-products. beilstein-journals.orgnih.gov By analyzing experimental data, ML models can identify complex relationships between reaction parameters and outcomes, allowing for the rapid identification of optimal conditions with a minimal number of experiments. This is particularly valuable for complex reactions like the asymmetric synthesis of chiral centers. For instance, ML could be used to optimize the conditions for a Grignard reaction to produce the tertiary alcohol precursor with high selectivity. doaj.orgresearchgate.net
Table 3: Applications of AI and Machine Learning in the Synthesis of this compound
| Application | Description | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | AI algorithms propose synthetic pathways by deconstructing the target molecule. | Discovery of novel, more efficient, and cost-effective synthetic routes. |
| Reaction Outcome Prediction | ML models predict the yield and potential by-products of a reaction under specific conditions. | Reduced experimental effort and faster identification of viable reaction conditions. |
| Optimization of Reaction Parameters | ML algorithms identify the optimal combination of reaction variables to maximize a desired outcome. | Higher yields, improved purity, and more robust manufacturing processes. |
| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations. | Development of more efficient and sustainable catalytic systems. |
The integration of these emerging technologies holds immense promise for the future of chemical synthesis. By embracing green chemistry principles, leveraging the efficiencies of flow processing, harnessing the power of nanomaterials, and utilizing the predictive capabilities of artificial intelligence, the synthesis of this compound and other valuable chemical compounds can be achieved with greater efficiency, sustainability, and innovation.
Q & A
Q. What are the key considerations when synthesizing 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid to ensure high enantiomeric purity?
To achieve high enantiomeric purity, researchers should employ chiral intermediates or catalysts during asymmetric synthesis. For example, chiral amino acid derivatives (e.g., (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid in ) can guide stereochemical control. Additionally, enzymatic resolution or chromatography (e.g., chiral HPLC) may be used to separate enantiomers post-synthesis. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization, particularly at the hydroxy and methyl branches .
Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of this compound?
- 1H/13C NMR : Critical for confirming the presence of the 4-chlorophenyl group (aromatic protons at δ ~7.3 ppm), hydroxy proton (δ ~5.0 ppm, broad), and methyl branching (δ ~1.2–1.5 ppm).
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in structurally similar compounds like 3-hydroxy-2-(4-hydroxyphenyl)propanoic acid derivatives ().
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .
Q. What are the common impurities encountered during synthesis, and how are they identified?
Common impurities include:
- Unreacted intermediates : Residual 4-chlorophenyl precursors (detected via HPLC with UV/Vis at 254 nm).
- Diastereomers : Arising from incomplete stereochemical control, separable via reverse-phase HPLC ().
- Oxidation byproducts : Hydroxy group oxidation to ketones (identified via LC-MS or TLC). Quantification requires spiking with reference standards (e.g., fenofibric acid derivatives in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?
Discrepancies often arise from variations in:
- Assay conditions : Buffer pH, temperature, and cell lines (e.g., compare cytotoxicity studies in , where structural analogs show pH-dependent activity).
- Compound purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities (e.g., 4-chlorobenzoylphenoxy derivatives in ).
- Structural modifications : Substituents like methoxy or cyano groups ( ) alter bioactivity. Use structure-activity relationship (SAR) models to isolate contributing factors .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Stepwise protection : Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers during reactive steps (e.g., esterification), then deprotect under mild conditions (e.g., TBAF).
- Low-temperature reactions : Perform alkylation or carboxylation at –20°C to prevent side reactions.
- In situ monitoring : Use FTIR or inline NMR to track intermediate stability (e.g., detect ketone formation in ) .
Q. How does the introduction of electron-withdrawing groups at the 4-chlorophenyl moiety affect the compound’s reactivity?
Electron-withdrawing groups (e.g., –NO2, –CF3) increase the electrophilicity of the aromatic ring, enhancing nucleophilic substitution reactions. For example:
- Suzuki coupling : Bromo or iodo substituents () enable cross-coupling with boronic acids.
- Acid stability : Electron-deficient aryl groups reduce electron density at the carboxylic acid, increasing acidity (pKa ~2.5–3.0 vs. ~4.5 for unsubstituted analogs). Validate via titration or computational modeling ( ) .
Methodological Notes
- Synthetic protocols should prioritize reproducibility by detailing solvent grades, catalyst loadings, and reaction times.
- Analytical workflows must include purity thresholds (>95% by HPLC) and reference to spectral databases (e.g., PubChem in ).
- Data interpretation requires cross-referencing with structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid in ) to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
